1-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-prop-2-en-1-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ALLYL-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is a synthetic organic compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA typically involves the reaction of allyl isothiocyanate with a substituted pyrazole derivative. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-ALLYL-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-ALLYL-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with cellular receptors and signaling pathways, modulating cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
- N-ALLYL-N’-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA
- N-ALLYL-N’-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA
- N-ALLYL-N’-[1-(2-METHYLBENZYL)-1H-IMIDAZOL-4-YL]THIOUREA
Uniqueness
N-ALLYL-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H18N4S |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C15H18N4S/c1-3-8-16-15(20)18-14-9-17-19(11-14)10-13-7-5-4-6-12(13)2/h3-7,9,11H,1,8,10H2,2H3,(H2,16,18,20) |
InChI Key |
FTHGWHGPNXXAOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.